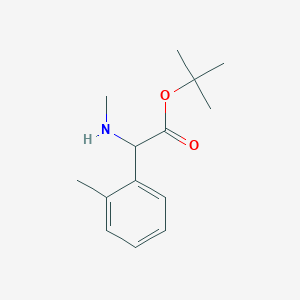
Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate is a chemical compound that is widely used in scientific research. It is a derivative of phenylacetone, which is a precursor to many drugs and other organic compounds. This compound is also known as BMK methyl glycidate or PMK glycidate. This compound has gained significant attention in recent years due to its involvement in the production of illicit drugs such as MDMA and methamphetamine. However,
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate is not well understood. However, it is believed to act as an inhibitor of the monoamine oxidase enzyme. This enzyme is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have an analgesic effect in animal models. It has also been shown to have a stimulant effect on the central nervous system. This compound has also been shown to have an effect on blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate in lab experiments include its high purity and availability. It is also a relatively inexpensive compound. However, the limitations of using this compound include its involvement in the production of illicit drugs and the potential legal implications of using it in research.
Future Directions
There are various future directions for the scientific research application of tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate. One potential direction is the synthesis of new pharmaceuticals using this compound as a starting material. Another potential direction is the development of new analytical methods for the detection of this compound in illicit drug samples. Finally, the investigation of the mechanism of action of this compound could lead to the development of new therapeutic targets for various diseases.
Synthesis Methods
Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate can be synthesized using various methods. One of the most common methods is the reaction between phenylacetone and methylamine in the presence of tert-butanol and sodium cyanoborohydride. This method produces a high yield of the desired product with good purity.
Scientific Research Applications
Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate has various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic chemistry to introduce the BMK moiety into other molecules. This compound has also been used in the synthesis of various pharmaceuticals.
properties
IUPAC Name |
tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-8-6-7-9-11(10)12(15-5)13(16)17-14(2,3)4/h6-9,12,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIPPRWRPFGFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC(C)(C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2683376.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)
![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)


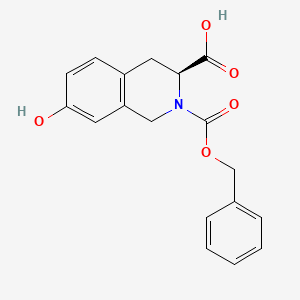
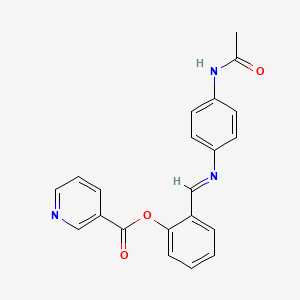
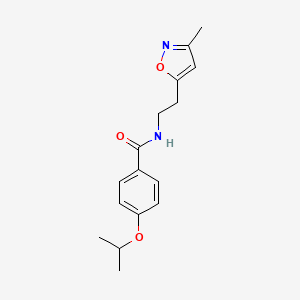
![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

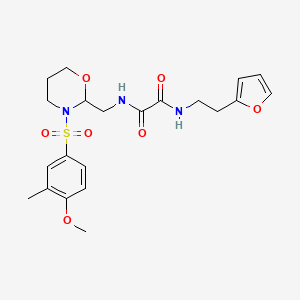
![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)